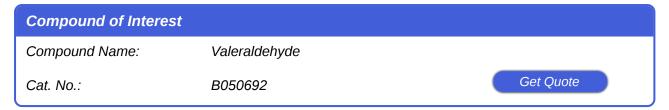


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Valeraldehyde: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **valeraldehyde** (pentanal), a significant aliphatic aldehyde with diverse applications in research and industry. This document covers its fundamental chemical and physical properties, synthesis and reactivity, analytical methods, and its role in biological systems.

Core Properties of Valeraldehyde

Valeraldehyde, systematically named pentanal, is a colorless liquid with a characteristic pungent, fruity odor.[1] It serves as a valuable building block in organic synthesis and is an important intermediate in the production of various chemicals.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **valeraldehyde** is presented in the tables below, offering a ready reference for laboratory applications.

Table 1: Physicochemical Properties of Valeraldehyde



Property	Value	Reference	
CAS Number	110-62-3	[1][2][4]	
Molecular Formula	C5H10O	[1][4]	
Molecular Weight	86.13 g/mol	[1][2][4]	
Appearance	Colorless liquid	[1]	
Odor	Pungent, fruity, fermented	[1]	
Density	0.81 g/mL at 25 °C	[1][2]	
Boiling Point	102-103 °C	[1][2]	
Melting Point	-92 °C	[1][2]	
Flash Point	12 °C (54 °F)	[1]	
Solubility	Slightly soluble in water; miscible with alcohol and ether	[1]	
Refractive Index (n20/D)	1.394	[1][2]	

Table 2: NMR Spectral Data for Valeraldehyde (Solvent: CDCl3)



Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment	Reference
¹H NMR	9.76	t	СНО	[3]
2.42	td	CH₂CHO	[3]	
1.61	m	CH ₂ CH ₂ CHO	[3]	
1.37	m	CH ₃ CH ₂ CH ₂	[3]	
0.93	t	CH ₃ CH ₂	[3]	
¹³ C NMR	202.0	СНО	[3]	
43.8	CH₂CHO	[3]		
32.4	CH ₂ CH ₂ CHO	[3]		
22.4	CH ₃ CH ₂ CH ₂	[3]	<u>_</u>	
13.8	CH₃CH₂	[3]		

Synthesis and Chemical Reactivity

Valeraldehyde is a versatile chemical intermediate. Its synthesis and subsequent reactions are fundamental to many industrial processes.

Synthesis of Valeraldehyde

One of the most common laboratory methods for synthesizing **valeraldehyde** is the oxidation of the primary alcohol, 1-pentanol. To prevent over-oxidation to the carboxylic acid, specific reagents are employed. The Swern oxidation is a widely used method that offers mild reaction conditions and high yields.

This protocol outlines the steps for the Swern oxidation.

Reagents and Equipment:

- · Oxalyl chloride
- Dimethyl sulfoxide (DMSO)

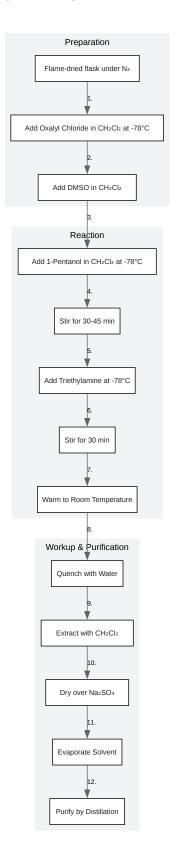


- 1-Pentanol
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Low-temperature bath (e.g., dry ice/acetone, -78 °C)
- Standard glassware for workup and purification

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane at -78 °C.
- Slowly add a solution of DMSO (2.2 equivalents) in dichloromethane to the stirred solution.
 Gas evolution (CO and CO₂) will be observed.
- After stirring for 10-15 minutes, add a solution of 1-pentanol (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at -78 °C.
- Stir the resulting mixture for 30-45 minutes.
- Add triethylamine (5.0 equivalents) to the flask, and continue stirring for 30 minutes at -78
 °C.
- Allow the reaction mixture to warm to room temperature.
- · Quench the reaction by adding water.
- Perform a standard aqueous workup, extracting the product into dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.



• The crude valeraldehyde can be purified by distillation.



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Swern Oxidation Workflow for Valeraldehyde Synthesis.

Key Reactions of Valeraldehyde

The carbonyl group of **valeraldehyde** is the center of its reactivity, readily undergoing nucleophilic addition and condensation reactions.

In the presence of a base or acid, **valeraldehyde** can undergo self-condensation or a crossedaldol condensation with another carbonyl compound. This reaction is a powerful tool for forming carbon-carbon bonds.

This protocol provides a general procedure for the self-condensation of valeraldehyde.

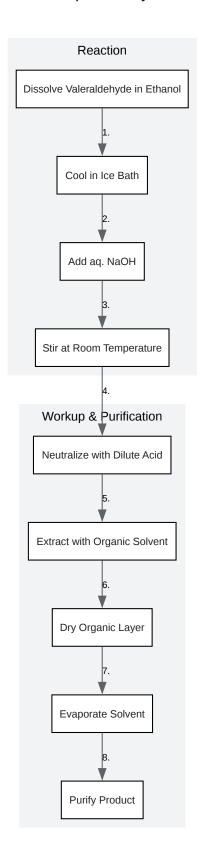
Reagents and Equipment:

- Valeraldehyde
- Sodium hydroxide (NaOH) solution (e.g., 10%)
- Ethanol
- · Beaker or flask with a magnetic stirrer
- Standard glassware for workup and purification

- Dissolve valeraldehyde (1.0 equivalent) in ethanol in a flask.
- Cool the solution in an ice bath.
- Slowly add the agueous sodium hydroxide solution (0.1 equivalents) to the stirred mixture.
- Continue stirring at room temperature and monitor the reaction progress (e.g., by TLC).
- Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
- Perform an aqueous workup, extracting the product into a suitable organic solvent (e.g., diethyl ether).



- Dry the organic layer, filter, and remove the solvent.
- The product, 2-propyl-2-heptenal, can be purified by column chromatography or distillation.





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Aldol Condensation Workflow of **Valeraldehyde**.

The Wittig reaction is a highly effective method for converting aldehydes and ketones into alkenes. **Valeraldehyde** can be reacted with a phosphorus ylide to generate a substituted alkene.

This protocol describes a general procedure for the Wittig reaction of **valeraldehyde** with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane.

Reagents and Equipment:

- Valeraldehyde
- (Carbethoxymethylene)triphenylphosphorane
- Dichloromethane (CH2Cl2) or another suitable solvent
- Flask with a magnetic stirrer
- Standard glassware for workup and purification

- Dissolve the phosphorus ylide (1.0-1.2 equivalents) in an appropriate solvent like dichloromethane in a flask.
- Add valeraldehyde (1.0 equivalent) to the stirred solution at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Remove the solvent under reduced pressure.
- The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
- Triturate the crude mixture with a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide.

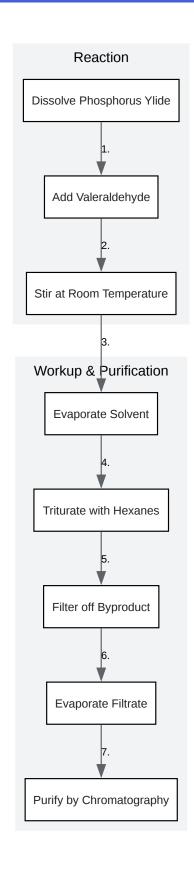
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- Filter to remove the solid byproduct.
- Evaporate the solvent from the filtrate to obtain the crude alkene product, which can be further purified by column chromatography.





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Wittig Reaction Workflow for Valeraldehyde.



Analytical Methods

Accurate and sensitive quantification of **valeraldehyde** is crucial in various research contexts, from monitoring industrial processes to studying biological samples. Gas chromatographymass spectrometry (GC-MS) is a powerful and commonly used technique for this purpose.

GC-MS Analysis of Valeraldehyde

Due to the volatility and polarity of **valeraldehyde**, derivatization is often employed to improve its chromatographic properties and detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.

This protocol outlines a general procedure for the analysis of **valeraldehyde** in a liquid sample.

Reagents and Equipment:

- Sample containing valeraldehyde
- PFBHA hydrochloride solution
- Internal standard (e.g., deuterated valeraldehyde)
- Organic solvent for extraction (e.g., hexane or ethyl acetate)
- Headspace vials
- GC-MS system with a suitable capillary column

- Sample Preparation: Place a known volume of the liquid sample into a headspace vial.
- Internal Standard: Add a known amount of the internal standard to the vial.
- Derivatization: Add the PFBHA solution to the vial. The reaction can be performed directly in the sample matrix.

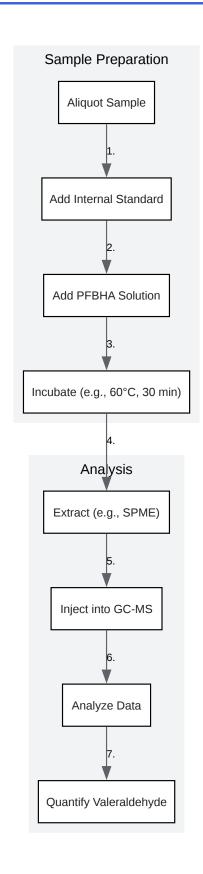






- Incubation: Heat the vial at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 30-60 minutes) to facilitate the derivatization reaction.
- Extraction: Extract the derivatized **valeraldehyde** using an appropriate technique, such as headspace solid-phase microextraction (SPME) or liquid-liquid extraction.
- GC-MS Analysis: Inject the extracted sample into the GC-MS system.
- Quantification: Analyze the resulting chromatogram and mass spectrum to identify and quantify the valeraldehyde-PFBHA oxime based on its retention time and characteristic mass fragments, relative to the internal standard.





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GC-MS Analysis Workflow for Valeraldehyde.



Role in Biological Systems and Toxicology

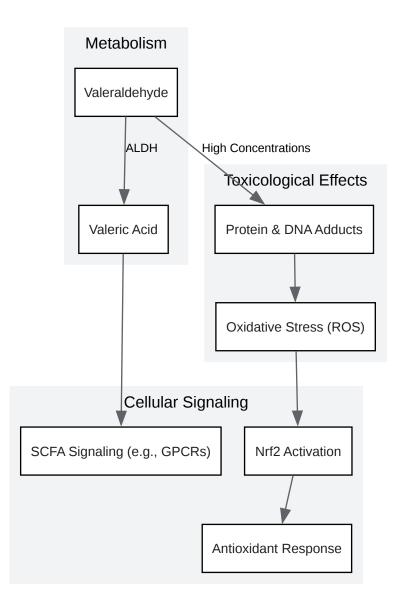
While not a primary signaling molecule, **valeraldehyde** and other aliphatic aldehydes play a significant role in cellular biology, primarily through their metabolic pathways and toxicological effects.

Metabolism and Toxicological Pathways

In biological systems, **valeraldehyde** is primarily metabolized through oxidation to its corresponding carboxylic acid, valeric acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). Valeric acid can then enter into fatty acid metabolism pathways.

However, at elevated concentrations, the electrophilic nature of the aldehyde group allows **valeraldehyde** to react with cellular nucleophiles, such as proteins and DNA, leading to the formation of adducts. This can result in cellular damage and trigger stress-response signaling pathways. One of the key pathways activated in response to electrophilic stress from aldehydes is the Nrf2-Keap1 pathway, which upregulates the expression of antioxidant and detoxification enzymes.





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